5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide
Description
5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the benzofuran class Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
Molecular Formula |
C23H19NO4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C23H19NO4/c1-26-17-10-6-9-16(13-17)24-23(25)21-19-14-18(27-2)11-12-20(19)28-22(21)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,24,25) |
InChI Key |
LXXFSBDPZPUZNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran core through a cyclization reaction. The methoxy and phenyl groups are then introduced via substitution reactions. The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Large-scale production would also require rigorous purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Research has demonstrated that this compound exhibits significant anticancer and antimicrobial properties.
Anticancer Activity
Studies have shown that 5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Mechanisms of Action :
- Induction of Apoptosis : The compound promotes apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .
- Cell Cycle Arrest : It causes S-phase arrest in cancer cells, effectively halting their proliferation .
Case Study: Antitumor Efficacy
In a study assessing the efficacy of this compound on human cancer cell lines, the following results were noted:
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | A549 (lung cancer) | 5.0 | High activity |
| Compound B | HCC827 (lung cancer) | 6.5 | Moderate activity |
| This compound | NCI-H358 (lung cancer) | 7.0 | Promising candidate |
These findings suggest that the compound may possess antitumor properties comparable to established chemotherapeutic agents.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. In vitro studies indicate it exhibits activity against several bacterial strains.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.
Research Findings
Recent literature highlights the potential of benzofuran derivatives in drug discovery. A study published in Biointerface Research demonstrated the synthesis and evaluation of novel benzofurancarboxamides for their anticancer activity . The compounds were screened by the National Cancer Institute's Developmental Therapeutics Program, indicating their relevance in ongoing cancer research.
Mechanism of Action
The mechanism of action of 5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide: shares similarities with other benzofuran derivatives, such as:
Uniqueness
- The unique combination of methoxy and phenyl groups in this compound may confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
5-methoxy-N-(3-methoxyphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a benzofuran core with methoxy and phenyl substituents, which are critical for its biological activity. Its molecular formula is , and it is characterized by the following structural components:
- Benzofuran moiety : Essential for various biological interactions.
- Methoxy groups : These groups can enhance lipophilicity and influence binding affinity to biological targets.
- Amide functionality : Often associated with improved bioactivity and stability.
Anticancer Activity
Several studies have demonstrated the anticancer potential of benzofuran derivatives, including this compound. The following table summarizes key findings regarding its anticancer effects:
The compound exhibited notable selectivity against human aortic arterial endothelial cells (HAAECs), indicating its potential for targeted cancer therapy with reduced side effects.
Antibacterial Activity
Research indicates that benzofuran derivatives possess significant antibacterial properties. The following table presents findings from recent studies:
These results suggest that the compound may serve as a lead for developing new antibacterial agents.
Antifungal Activity
The antifungal efficacy of benzofuran derivatives has also been explored, with promising results against various fungal pathogens:
These findings highlight the versatility of this compound in combating fungal infections.
Case Study 1: Anticancer Efficacy in Vivo
In a recent in vivo study, researchers evaluated the anticancer efficacy of the compound on xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, demonstrating its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Synergy
A combination study revealed that when used alongside conventional antibiotics, this compound enhanced the antimicrobial effects against resistant strains of bacteria, suggesting a potential role in overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
